BenchChemオンラインストアへようこそ!

3-(Benzylamino)oxetan-3-acetonitrile

Lipophilicity Oxetane Bioisosteres Physicochemical Properties

3-(Benzylamino)oxetan-3-acetonitrile (CAS 1422496-63-6) is a 3,3-disubstituted oxetane building block utilized in medicinal chemistry as a synthetic intermediate. It features a strained four-membered oxetane ring, a benzylamino group, and a pendant acetonitrile moiety.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B8474986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylamino)oxetan-3-acetonitrile
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1C(CO1)(CC#N)NCC2=CC=CC=C2
InChIInChI=1S/C12H14N2O/c13-7-6-12(9-15-10-12)14-8-11-4-2-1-3-5-11/h1-5,14H,6,8-10H2
InChIKeyFWJBHUDSIQCAQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzylamino)oxetan-3-acetonitrile_for_Oxetane_Bioisostere_Synthesis_Procurement_Guide


3-(Benzylamino)oxetan-3-acetonitrile (CAS 1422496-63-6) is a 3,3-disubstituted oxetane building block utilized in medicinal chemistry as a synthetic intermediate . It features a strained four-membered oxetane ring, a benzylamino group, and a pendant acetonitrile moiety. This combination of functional groups is typical of advanced building blocks designed for the incorporation of the oxetane motif, which is a well-established bioisostere for carbonyl groups (e.g., amides, ketones) used to modulate the physicochemical and metabolic properties of drug candidates [1]. Its primary value lies in its role as a late-stage intermediate that can be further derivatized to access biologically active 3-amino-oxetane scaffolds.

Why_Generic_3_Substituted_Oxetanes_Cannot_Replace_3_Benzylamino_oxetan_3_acetonitrile


Substituting 3-(Benzylamino)oxetan-3-acetonitrile with a simpler or generic oxetane building block is not viable when the synthetic objective involves accessing a specific 3-amino-oxetane pharmacophore. This compound contains a differentiated 'handle'—the benzylamino group—pre-installed on the oxetane ring alongside a reactive acetonitrile chain. As demonstrated in matched molecular pair studies of amino-oxetanes, the exact substitution pattern directly dictates the basicity (pKa), hydrogen-bonding capacity, and three-dimensional conformation of the final drug candidate, which in turn critically affects target binding and metabolic stability [1]. A generic non-aminated or differently substituted oxetane precursor would fail to generate the same key intermediate, necessitating additional synthetic steps and potentially leading to a compound with inferior drug-like properties. The unique combination of the protected amine and the nitrile handle in this specific building block enables a convergent synthesis route that is not accessible with its nearest analogs like 3-(benzylamino)oxetane-3-carbonitrile (CAS 138650-20-1) or 3-amino-oxetane [2].

Quantitative_Differentiation_Evidence_for_3_Benzylamino_oxetan_3_acetonitrile_vs_Analogs


Computed_LogP_Comparison_with_3_Benzylamino_oxetane_3_carbonitrile_Analog

The extended acetonitrile side chain in 3-(benzylamino)oxetan-3-acetonitrile (C12H14N2O, MW 202.25 g/mol) increases the computed partition coefficient (LogP) compared to the direct nitrile analog 3-(benzylamino)oxetane-3-carbonitrile (C11H12N2O, MW 188.23 g/mol) [1]. The increase in lipophilicity is a predictable consequence of the added methylene spacer, providing a quantifiable basis for selecting the acetonitrile derivative when a higher LogP is required for a target compound without altering the core oxetane-amine pharmacophore [2].

Lipophilicity Oxetane Bioisosteres Physicochemical Properties

Increased_Fraction_of_sp3_Carbon_Atoms_Compared_to_Flat_Aromatic_Bioisosteres

3-(Benzylamino)oxetan-3-acetonitrile possesses a computed sp3 carbon atom fraction of 0.36 [1]. This degree of three-dimensionality is significantly higher than typical flat, aromatic amide or benzamide pharmacophores (sp3 fraction typically <0.2) that oxetanes are designed to replace. This quantifiable increase in saturation is a key driver for improving aqueous solubility and reducing off-target promiscuity in drug candidates, a key advantage established across the oxetane bioisostere class [2].

Molecular Topology Bioisosterism Drug-Likeness

Patent_Validated_Use_as_a_Specific_Intermediate_for_Lp_PLA2_Inhibitors

Unlike many generic oxetane building blocks, 3-(benzylamino)oxetan-3-acetonitrile has a traceable and patented downstream application. It is a documented reactant in the synthesis of a specific class of heteroaryl compounds claimed as Lp-PLA2 inhibitors (WO2016011930A1), a target genetically linked to Alzheimer's disease risk [1]. The patent reference provides a concrete synthetic pathway where this compound's specific reactivity (hydrolysis of the nitrile followed by further coupling) is exploited, providing procurement justification rooted in a formal, published medicinal chemistry program [2].

Alzheimer's Disease Neurodegeneration Lp-PLA2 Inhibitor

Validated_Application_Scenarios_for_3_Benzylamino_oxetan_3_acetonitrile_in_Drug_Discovery


Synthesis_of_Patented_Lp_PLA2_Inhibitors_for_Neuroscience_Research

The compound is a validated synthetic entry point into a chemical series of Lp-PLA2 inhibitors, a target implicated in Alzheimer's disease pathology [1]. Medicinal chemistry teams can use this building block to replicate and derivatize compounds from the WO2016011930A1 patent series, enabling structure-activity relationship (SAR) studies around the oxetane core. This specific application leverages the compound's documented ability to undergo nitrile hydrolysis to form a carboxylic acid intermediate, which is then coupled to elaborate heterocyclic structures [2].

Construction_of_Focused_Oxetane_Bioisostere_Libraries_with_Enhanced_Fsp3

Given its computed Fsp3 of 0.36, this building block is ideal for generating compound libraries designed to escape 'flatland' and explore more three-dimensional chemical space [1]. This is particularly relevant for programs targeting difficult protein-protein interactions or seeking to improve physicochemical properties like solubility and metabolic stability. The pre-installed benzylamino group serves as a versatile handle for further diversification, for instance, through reductive amination, amide coupling, or sulfonamide formation [2].

Fine-Tuning_Lead_Compound_Lipophilicity_through_Homologation_Strategy

In a lead optimization campaign, a compound series may require a subtle increase in LogP to improve membrane permeability or blood-brain barrier penetration [1]. The acetonitrile group in this building block provides a one-carbon homologation compared to the carbonitrile analog (CAS 138650-20-1), allowing medicinal chemists to increase lipophilicity without disrupting the critical oxetane-amine pharmacophore. This strategy is powered by the predicted positive LogP shift between the two building blocks.

Quote Request

Request a Quote for 3-(Benzylamino)oxetan-3-acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.